7-Iodoindoline-2,3-dione
Overview
Description
7-Iodoindoline-2,3-dione is a chemical compound with the molecular formula C8H4INO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been achieved under solventless conditions . The process involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of 7-Iodoindoline-2,3-dione is represented by the formula C8H4INO2 . The InChI code for this compound is 1S/C8H4INO2/c9-4-1-2-5-6 (3-4)10-8 (12)7 (5)11/h1-3H, (H,10,11,12) .Chemical Reactions Analysis
The synthesis of isoindoline/isoindoline-1,3-dione derivatives involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The molecular weight of 7-Iodoindoline-2,3-dione is 273.03 . The density of a similar compound, 6-Iodoindoline-2,3-dione, is 2.1±0.1 g/cm3 .Scientific Research Applications
Structural Analysis and Theoretical Studies
- Computational Chemistry Analysis : A study by Özdemir Tarı & Demirtaş (2022) re-examined the structure of 2-(2-iodophenyl)isoindolin-1,3-dione using computational chemistry methods, including Density Functional Theory (DFT). The analysis provided insights into the molecule's boundary orbitals, charge distributions, and electrostatic potential maps, contributing to the understanding of its reactivity and interaction with other molecules.
Material Science and Sensor Development
- Electrochemical Sensing : Research on the electrochemical behavior of related compounds has shown potential applications in sensing technologies. For instance, an unexpected oxidation product of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione on modified electrodes showed selective recognition of copper ions, indicating the utility of similar structures in selective ion sensing and hydrogen peroxide detection Gayathri & Kumar, 2014.
Medicinal Chemistry Applications
- AChE Inhibitor for Alzheimer’s Disease : A derivative, 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, was synthesized and evaluated as an acetylcholinesterase (AChE) inhibitor, a target for Alzheimer's disease treatment. The compound showed competitive inhibition on AChE and had low acute toxicity, suggesting a promising direction for developing new therapeutic agents Andrade-Jorge et al., 2018.
Green Chemistry
- Synthesis of Isoindoline-1,3-Dione Derivatives : A green catalytic system utilizing Water Extract of Onion Peel Ash (WEOPA) was developed for synthesizing isoindoline-1,3-dione derivatives. This method avoids harmful reagents and contributes to bio-waste management, showcasing an environmentally friendly approach to chemical synthesis Journal et al., 2019.
Safety And Hazards
Future Directions
While specific future directions for 7-Iodoindoline-2,3-dione are not available, isoindolines and isoindoline-1,3-dione derivatives have been the focus of much research due to their presence in a wide array of bioactive molecules . They have potential applications as antipsychotic agents and in the treatment of Alzheimer’s disease .
properties
IUPAC Name |
7-iodo-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGIFVDILDEIHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398722 | |
Record name | 7-Iodoindoline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Iodoindoline-2,3-dione | |
CAS RN |
20780-78-3 | |
Record name | 7-Iodoisatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20780-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Iodoindoline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Iodoisatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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